molecular formula C4H11BrN4S2 B11728226 Ethylenediisothiouronium dibromide CAS No. 90746-74-0

Ethylenediisothiouronium dibromide

Cat. No.: B11728226
CAS No.: 90746-74-0
M. Wt: 259.2 g/mol
InChI Key: OORKAVOFOSBTAT-UHFFFAOYSA-N
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Description

Ethylenediisothiouronium dibromide (C₄H₁₂Br₂N₄S₂) is an organosulfur compound featuring two isothiouronium groups linked by an ethylene backbone, with bromide counterions. It is known by multiple synonyms, including 1,2-bis-carbamimidoylmercapto-ethane dihydrobromide, ethylenebisisothiouronium dihydrobromide, and EINECS 230-101-7 .

Properties

CAS No.

90746-74-0

Molecular Formula

C4H11BrN4S2

Molecular Weight

259.2 g/mol

IUPAC Name

2-carbamimidoylsulfanylethyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C4H10N4S2.BrH/c5-3(6)9-1-2-10-4(7)8;/h1-2H2,(H3,5,6)(H3,7,8);1H

InChI Key

OORKAVOFOSBTAT-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=N)N)SC(=N)N.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide typically involves multiple steps, starting with the preparation of the core structure. The process often includes the use of thiol and amine precursors, which undergo a series of reactions such as nucleophilic substitution and condensation. The final step usually involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethylene Dibromide (1,2-Dibromoethane, C₂H₄Br₂)

Structural Differences :

  • Ethylene dibromide (EDB) is a simple halogenated alkane with two bromine atoms on adjacent carbons. In contrast, ethylenediisothiouronium dibromide incorporates sulfur-containing isothiouronium moieties and a charged structure.

Toxicity and Handling :

  • EDB is highly toxic, carcinogenic, and requires stringent handling (e.g., storage away from metals, oxidizing agents, and heat to prevent decomposition into toxic HBr and Br₂ gases) . This compound’s hazards are less documented but may involve skin/eye irritation, inferred from its handling guidelines .

Regulatory Status :

  • EDB is regulated under UN 1605 (Packing Group I) with strict transportation rules . This compound is listed in EINECS but lacks explicit shipping classifications in the evidence.

Diquat Dibromide (C₁₂H₁₂Br₂N₂)

Structural Differences :

  • Diquat dibromide is a bipyridylium herbicide, structurally unrelated to this compound.

Toxicity and Handling :

  • Diquat dibromide requires precautions against inhalation and skin contact, with specific cleanup protocols (e.g., wet methods to avoid dust) . Both compounds necessitate PPE, but their toxicological profiles differ due to structural disparities.

Aliphatic Dibromides (e.g., Dibromide Isomers from Ethylbenzene)

Structural Differences :

  • Aliphatic dibromides like 1,2-dibromoethylbenzene lack charged or sulfur-containing functional groups .

Reactivity and Use :

  • These compounds are intermediates in organic synthesis (e.g., cross-coupling reactions) , whereas this compound’s reactivity is driven by its isothiouronium groups.

Bromohydrins (e.g., Compounds 89 and 90)

Structural Differences :

  • Bromohydrins contain hydroxyl and bromine groups on adjacent carbons, unlike the isothiouronium-bromide system .

Reactivity :

Comparative Data Table

Compound Structure CAS Number Key Uses Toxicity Profile Handling Precautions
This compound Ethylene-linked isothiouronium + Br⁻ 230-101-7 (EINECS) Laboratory synthesis (inferred) Likely irritant; limited data Use PPE; avoid moisture
Ethylene dibromide (EDB) C₂H₄Br₂ 106-93-4 Pesticide, fumigant, gasoline additive Carcinogen; releases HBr/Br₂ on decomposition Store away from metals, heat
Diquat dibromide Bipyridylium + Br⁻ 85-00-7 Herbicide Acute toxicity; skin/eye hazard Wet cleanup; avoid dust
Aliphatic dibromides R-Br₂ (e.g., 1,2-dibromoethylbenzene) Varies Organic synthesis intermediates Varies by structure Standard lab handling

Biological Activity

Ethylenediisothiouronium dibromide (EDT) is a compound with the chemical formula C4_4H11_{11}BrN4_4S2_2. It belongs to the class of isothioureas, which are known for their diverse biological activities, including potential therapeutic applications. This article reviews the biological activity of EDT, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure that allows it to interact with various biological systems. The compound features two isothiourea groups attached to an ethylene bridge, which contributes to its reactivity and biological effects.

Key Properties

  • Molecular Weight : 299.2 g/mol
  • Solubility : Soluble in water and polar solvents.
  • Stability : Sensitive to light and moisture; should be stored in a cool, dry place.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : EDT can inhibit various enzymes, including those involved in oxidative stress pathways. This inhibition may lead to reduced cellular damage under stress conditions.
  • Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative damage.
  • Modulation of Cellular Signaling : EDT may influence signaling pathways related to cell proliferation and apoptosis, potentially affecting cancer cell growth.

Study 1: Antioxidant Activity

A study investigated the antioxidant effects of EDT on human fibroblast cells subjected to oxidative stress. Results indicated that EDT significantly reduced markers of oxidative damage compared to untreated controls, demonstrating its potential as a protective agent against cellular injury.

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of EDT on carbonic anhydrase (CA) isoforms. The compound was found to selectively inhibit certain CA isoforms, leading to altered pH regulation in cells and suggesting potential therapeutic uses in conditions like glaucoma and edema.

Toxicological Profile

While EDT exhibits promising biological activities, it is essential to consider its toxicological profile. Research indicates that high concentrations can lead to cytotoxic effects in various cell lines. A detailed examination of its toxicity reveals:

  • Cytotoxicity : At elevated doses, EDT can induce apoptosis in cancer cells but may also affect normal cells.
  • Genotoxicity : Some studies suggest potential genotoxic effects, necessitating further investigation into its safety profile for therapeutic use.

Comparative Biological Activity Table

CompoundMechanism of ActionBiological EffectReference
This compoundEnzyme inhibitionReduced oxidative stress
S-(2-aminoethyl)isothiouronium bromideRadioprotectionMitigation of radiation damage
Carbonic anhydrase inhibitorspH regulationTreatment for glaucoma

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